molecular formula C18H17N3O4 B2595408 6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 696640-14-9

6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2595408
CAS RN: 696640-14-9
M. Wt: 339.351
InChI Key: XZJHAMUFAQMBAW-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed synthetic pathways for creating complex pyrrolo[3,4-d]pyrimidine derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, Adams et al. (2005) described a [4+2]-cycloaddition reaction for synthesizing a pyrrolo[2,3-d]pyrimidine derivative, showcasing the molecule's complex structure with phenyl and p-methoxyphenyl substituents (H. Adams et al., 2005). De Coen et al. (2015) accomplished an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones through a three-step pathway, highlighting the functionalization potential of these compounds (Laurens M. De Coen et al., 2015).

Biological Activity and Applications

Certain derivatives of pyrrolo[3,4-d]pyrimidine have been investigated for their biological activities. Aniskova et al. (2017) explored the synthesis of new compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones, aiming to create molecules with potential biological activity, including plant-growth regulatory activity (T. Aniskova et al., 2017). Moreover, compounds with pyrrolo[3,4-d]pyrimidine structure have been synthesized and evaluated for antiprotozoal activities, demonstrating significant DNA affinities and in vitro effectiveness against specific protozoal strains (M. Ismail et al., 2004).

Advanced Materials Applications

The structural features of pyrrolo[3,4-d]pyrimidine derivatives also find applications in the development of advanced materials, such as conjugated polymers for electronic devices. A study by Hu et al. (2015) described the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, highlighting its application as an electron transport layer in inverted polymer solar cells, which significantly improved power conversion efficiency (Lin Hu et al., 2015).

properties

IUPAC Name

6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-14-10-21(9-13-3-2-8-25-13)17(23)15(14)16(19-18(20)24)11-4-6-12(22)7-5-11/h2-8,16,22H,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJHAMUFAQMBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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